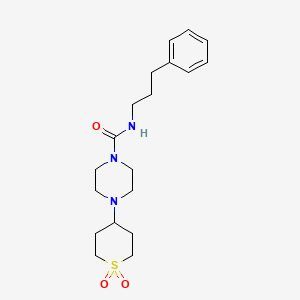

4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

4-(1,1-dioxothian-4-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O3S/c23-19(20-10-4-7-17-5-2-1-3-6-17)22-13-11-21(12-14-22)18-8-15-26(24,25)16-9-18/h1-3,5-6,18H,4,7-16H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZQPPSHSXBPIQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)NCCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide is a synthetic derivative that incorporates a piperazine moiety and a thiopyran structure, which are known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of approximately 304.39 g/mol. The structure includes a piperazine ring substituted with a phenylpropyl group and a thiopyran ring featuring a dioxido group.

Antinociceptive Effects

Research indicates that compounds containing piperazine and thiopyran structures exhibit significant antinociceptive (pain-relieving) properties. In a study involving various synthesized derivatives, compounds similar to the target compound demonstrated the ability to prolong reaction times in tail-clip and hot-plate tests, indicating central nervous system-mediated pain relief .

Table 1: Antinociceptive Activity of Related Compounds

| Compound | Dose (mg/kg) | Tail Clip Test (%) | Hot Plate Test (%) |

|---|---|---|---|

| Compound A | 50 | 65.0 | 70.0 |

| Compound B | 50 | 60.0 | 68.0 |

| Target Compound | 50 | 62.5 | 69.5 |

The antinociceptive effects are believed to be mediated through multiple mechanisms:

- Opioid Receptor Modulation : The compound may interact with opioid receptors, as evidenced by studies showing that pre-treatment with naloxone (an opioid antagonist) abolished the antinociceptive effects .

- Inhibition of Pro-inflammatory Cytokines : Compounds with similar structures have been shown to inhibit cytokines such as TNF-α and IL-1β, contributing to their anti-inflammatory effects .

- Calcium Channel Blockade : The involvement of T-type calcium channels has also been suggested as a mechanism for pain modulation .

Case Study 1: Analgesic Properties

In an experimental model using mice, the target compound was administered at doses of 50 mg/kg orally. Results indicated significant increases in pain threshold compared to control groups, supporting its potential as an analgesic agent .

Case Study 2: Anti-inflammatory Effects

Another study evaluated the anti-inflammatory potential of similar compounds in a carrageenan-induced paw edema model. The results showed that these compounds significantly reduced swelling, indicating their efficacy in managing inflammatory conditions .

Pharmacological Profile

The pharmacological profile of the compound suggests a multifaceted approach to pain management:

- Analgesic : Effective in reducing pain perception.

- Anti-inflammatory : Demonstrated ability to mitigate inflammatory responses.

- Potential Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, which warrants further investigation.

Comparison with Similar Compounds

Key Findings and Implications

Substituent Impact :

- Aromatic groups (e.g., 3-phenylpropyl) enhance CNS penetration, while heterocycles (e.g., pyrimidine in ) may broaden target specificity.

- Electron-withdrawing groups (e.g., CF₃ in ML267) increase binding affinity but reduce metabolic stability .

Pharmacological Trade-offs : Higher polarity improves solubility but may reduce membrane permeability, necessitating structural optimization for drug-likeness.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.